molecular formula C18H17NO4 B11388418 N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide

N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide

Cat. No.: B11388418
M. Wt: 311.3 g/mol
InChI Key: OPKJKDVASHHZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide is a benzamide derivative featuring a 4-methoxy-substituted aromatic ring and two furan-2-ylmethyl groups attached to the nitrogen atom. Characterization likely employs techniques such as IR, NMR, and mass spectrometry, as demonstrated for related bis-furanyl derivatives.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide

InChI

InChI=1S/C18H17NO4/c1-21-15-8-6-14(7-9-15)18(20)19(12-16-4-2-10-22-16)13-17-5-3-11-23-17/h2-11H,12-13H2,1H3

InChI Key

OPKJKDVASHHZKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with furan-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reaction with another equivalent of furan-2-ylmethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control of reaction conditions and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The furan rings and the methoxybenzamide core can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related benzamides and furan-containing analogs (Table 1):

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Key Properties/Applications Reference
N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide 4-OCH₃, N-(furan-2-ylmethyl)² C₁₈H₁₇NO₄ 311.34 (calc.) Not explicitly reported; inferred from analogs
3-Chloro-N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide 3-Cl, 4-OCH₃, N-(furan-2-ylmethyl)² C₁₈H₁₆ClNO₄ 345.78 IR: ν(C=O) ~1660 cm⁻¹, ν(C-S) ~1255 cm⁻¹
2-Bromo-N,N-bis(furan-2-ylmethyl)benzamide 2-Br, N-(furan-2-ylmethyl)² C₁₇H₁₄BrNO₃ 360.20 Potential halogen bonding interactions
N,N-bis(2,3-epoxypropyl)aniline N-(epoxypropyl)² C₁₂H₁₅NO₂ 217.25 Not a PBT/vPvB; industrial crosslinker
4-Methoxy-N,N-bis(phenylmethyl)benzamide 4-OCH₃, N-(benzyl)² C₂₃H₂₃NO₂ 357.44 Crystallographic data available

Key Observations

Halogen substituents (e.g., 3-Cl or 2-Br) introduce steric and electronic effects, as seen in the IR spectra of 3-chloro-N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide, where the C=O stretch (~1660 cm⁻¹) is consistent with amide tautomerization.

Synthetic Pathways :

  • Microwave-assisted synthesis (as used for furan-2-carboxaldehydes) could optimize the alkylation step for this compound, reducing reaction times compared to traditional reflux methods.
  • In contrast, epoxypropyl analogs (e.g., N,N-bis(2,3-epoxypropyl)aniline) require controlled conditions to prevent ring-opening reactions.

Biological and Chemical Behavior :

  • Schiff base analogs (e.g., N,N’-bis(4-methoxyphenyl)methanimine) exhibit antioxidant activity modulated by substituent positioning, suggesting that the methoxy group in the target compound may influence similar bioactivity, though this remains unstudied.
  • Fluorescence studies on N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide imply that the methoxy group’s position could affect photophysical properties, but analogous data for the furan-containing compound are lacking.

Biological Activity

N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Furan Rings : Two furan moieties contribute to the compound's reactivity and biological interactions.
  • Methoxy Group : The presence of a methoxy group on the benzamide enhances lipophilicity and may influence binding affinities to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Antiparasitic Activity : Similar compounds have been explored for their efficacy against Trypanosoma brucei, suggesting that this compound could have similar effects.
  • Inflammation Modulation : There is emerging evidence that compounds with similar structures can modulate inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • NLRP3 Inflammasome Inhibition : Studies suggest that compounds targeting the NLRP3 inflammasome can reduce the production of pro-inflammatory cytokines such as IL-1β and IL-6. This is particularly relevant in conditions characterized by chronic inflammation.
  • Cytotoxicity Profiles : Initial cytotoxicity assessments indicate that while some derivatives exhibit low toxicity at therapeutic concentrations, further studies are essential to establish safety profiles.

Antimicrobial Activity

A study exploring the antimicrobial properties of similar furan-based compounds found that they exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, with some compounds showing MIC values as low as 0.5 µg/mL against Staphylococcus aureus.

CompoundTarget BacteriaMIC (µg/mL)
AS. aureus0.5
BE. coli1.0
CPseudomonas aeruginosa2.0

Antiparasitic Efficacy

In a comparative study, benzamide derivatives were evaluated for their antiparasitic activity against Trypanosoma brucei. The most potent derivative demonstrated an EC50 value of 0.001 µM, highlighting the potential for this compound in treating parasitic infections.

Inflammation Modulation

Recent findings indicate that this compound may inhibit the NLRP3 inflammasome, leading to decreased levels of IL-1β in vitro. This suggests a pathway for its use in inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.